8-Hydroxy-5-methyloctanoic Acid
Description
Properties
Molecular Formula |
C9H18O3 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
8-hydroxy-5-methyloctanoic acid |
InChI |
InChI=1S/C9H18O3/c1-8(5-3-7-10)4-2-6-9(11)12/h8,10H,2-7H2,1H3,(H,11,12) |
InChI Key |
LAYZHJFNTPSLQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(=O)O)CCCO |
Origin of Product |
United States |
Chemical Synthesis and Stereoselective Preparation of 8 Hydroxy 5 Methyloctanoic Acid and Its Analogs
Total Synthesis Strategies for 8-Hydroxy-5-methyloctanoic Acid
The total synthesis of 8-hydroxy-5-methyloctanoic acid often involves multi-step sequences that aim to construct the carbon skeleton and introduce the required functional groups with specific stereochemistry.
Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials. mdpi.com This approach leverages the inherent chirality of these starting materials to produce stereochemically defined target molecules. Common chiral pool sources include amino acids, hydroxy acids, and monosaccharides. mdpi.com For instance, (S)-malic acid has been successfully used as a starting material in the synthesis of various natural products. researchgate.net The synthesis of chiral γ-lactones has been achieved with excellent yields and enantiomeric purity using catalytic systems like RuCl3–BINAP–HCl. mdpi.com
While a direct synthesis of 8-hydroxy-5-methyloctanoic acid from a specific chiral pool precursor is not extensively detailed in the provided search results, the principles of chiral pool synthesis are broadly applicable. A hypothetical approach could involve starting with a chiral building block that contains one of the stereocenters of the target molecule, followed by a series of reactions to elongate the carbon chain and introduce the remaining functional groups.
Asymmetric catalysis and reagent-controlled methods are essential for creating chiral compounds from prochiral starting materials. mdpi.com These methods have become increasingly sophisticated, allowing for high levels of enantioselectivity and diastereoselectivity. mdpi.com
Asymmetric Catalysis: This involves the use of a chiral catalyst to influence the stereochemical outcome of a reaction. For example, the asymmetric reduction of a keto group to a hydroxyl group is a common transformation that can be achieved with high enantioselectivity using chiral catalysts. researchgate.net
Reagent-Controlled Diastereoselective Methods: In these methods, a chiral reagent is used to control the formation of a new stereocenter in a molecule that already contains a chiral center. The inherent stereochemistry of the starting material directs the approach of the reagent, leading to the preferential formation of one diastereomer over the other.
A synthetic strategy for 8-hydroxy-5-methyloctanoic acid could employ an asymmetric reduction to set the stereochemistry at the C8 hydroxyl group or a diastereoselective alkylation to establish the stereocenter at the C5 methyl group.
The development of enantioselective synthetic routes is crucial for obtaining specific stereoisomers of chiral molecules, which is particularly important in medicinal chemistry as different enantiomers can have different biological activities. mdpi.com One notable example is the enantioselective synthesis of both (R)- and (S)-4-methyloctanoic acid, which utilizes a pseudoephedrine derivative as a chiral auxiliary to direct a stereospecific alkylation. researchgate.net This strategy has proven effective for preparing a variety of enantiopure methyl-branched fatty acids. researchgate.net
Similarly, the synthesis of specific stereoisomers of 8-hydroxy-5-methyloctanoic acid would likely involve a key enantioselective step. This could be an asymmetric hydrogenation, an enantioselective alkylation, or an enzymatic resolution, which can provide access to enantiomerically pure compounds. mdpi.comresearchgate.net
Optimization of Synthetic Efficiency and Yield for Academic Research
For academic research, where scalability may be less critical than versatility and efficiency on a smaller scale, the optimization of the synthesis of 8-hydroxy-5-methyloctanoic acid and its analogs would focus on several key aspects: reaction conditions, stereoselectivity, and purification methods.
Grignard Reaction Optimization: A potential key step in the synthesis is a Grignard reaction to form the C4-C5 bond and introduce the methyl group. The efficiency of Grignard reactions is highly dependent on factors such as the solvent, temperature, and the purity of the magnesium. numberanalytics.com The use of co-solvents like tetrahydrofuran (B95107) (THF) and the strict exclusion of moisture are critical for high yields. Low temperatures, often between -78°C and 0°C, are typically employed to minimize side reactions. numberanalytics.commit.edu
Stereoselective Synthesis: The methyl group at the 5-position creates a chiral center. Achieving a high degree of stereoselectivity is a common goal in modern organic synthesis. This can be accomplished through several strategies:
Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the precursor molecule to direct the approach of a reactant from a specific face, leading to the preferential formation of one stereoisomer.
Asymmetric Catalysis: A chiral catalyst can be used to favor the formation of one enantiomer over the other. For instance, a copper-catalyzed asymmetric conjugate addition of a methyl-Grignard reagent to an appropriate α,β-unsaturated ester could be a viable method. acs.org
Flow Chemistry for Optimization: Modern techniques like flow chemistry can be employed to rapidly optimize reaction conditions. mit.eduresearchgate.net By systematically varying parameters such as reaction time, temperature, and stoichiometry in a continuous flow reactor, the optimal conditions for key steps, like the Grignard addition, can be identified much faster than with traditional batch chemistry. This is particularly useful for maximizing the yield of the desired product and minimizing the formation of byproducts. mit.edu
| Parameter | Influence on Synthesis | Optimization Strategy |
| Temperature | Affects reaction rate and selectivity of Grignard reactions. numberanalytics.com | Low temperatures (-78°C to 0°C) are often optimal to reduce side reactions. mit.edu |
| Solvent | Influences the solubility of reactants and the stability of intermediates. | Anhydrous ethers like THF are standard for Grignard reagents. |
| Stereocontrol | Determines the enantiomeric purity of the final product. | Use of chiral auxiliaries or asymmetric catalysis. acs.org |
| Reaction Time | Impacts the completion of the reaction and the formation of byproducts. | Monitored by techniques like TLC or LC-MS to determine the optimal duration. |
Biological Activities and Mechanistic Investigations in Non Clinical Models
Biochemical Interactions and Enzyme Modulation
The biological effects of 8-hydroxy-5-methyloctanoic acid are intrinsically linked to its interactions with various enzymes and receptors. These interactions can lead to the modulation of metabolic pathways and cellular signaling cascades.
Acyl-CoA Ligases:
Acyl-CoA ligases (ACLs) are crucial enzymes that activate fatty acids by converting them into their corresponding acyl-CoA thioesters, a prerequisite for their participation in various metabolic pathways. In the biosynthesis of the WAP-8294A family of potent anti-MRSA (methicillin-resistant Staphylococcus aureus) cyclic lipodepsipeptides, a diverse array of fatty acid side chains is observed. This diversity is attributed to the presence of multiple putative ACL genes within the producing organism, Lysobacter enzymogenes. nih.govnih.gov
While the primary analogue, WAP-8294A2, incorporates (R)-3-hydroxy-7-methyloctanoic acid, research has identified that an enzyme designated as ACL6 exhibits the highest catalytic efficiency for the activation of this specific fatty acid. nih.govnih.gov However, the existence of other functionally overlapping ACLs suggests a broader substrate tolerance, which accounts for the incorporation of other fatty acid structures into the WAP-8294A scaffold. nih.govnih.gov This enzymatic promiscuity provides a biochemical basis for the potential activation of other branched-chain hydroxy fatty acids, including 8-hydroxy-5-methyloctanoic acid, for their subsequent incorporation into similar bioactive molecules. Studies on acyl-ACP thioesterases in plants also highlight the ability of these enzymes to act on a variety of medium-chain and 3-hydroxy fatty acids, further supporting the principle of broad substrate specificity in fatty acid metabolism. nih.gov
Xanthine (B1682287) Oxidase:
Xanthine oxidase is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid. frontiersin.orgnih.gov Elevated levels of uric acid are associated with conditions such as gout. frontiersin.orgnih.gov Natural products are a rich source of xanthine oxidase inhibitors. frontiersin.orgnih.govmdpi.commdpi.com While direct studies on the inhibitory effects of 8-hydroxy-5-methyloctanoic acid on xanthine oxidase are not extensively documented, research has shown that certain short-chain fatty acids can suppress xanthine oxidase activity. nih.gov This suggests a potential, yet unconfirmed, role for branched-chain fatty acids like 8-hydroxy-5-methyloctanoic acid in the modulation of this enzyme.
Detailed ligand binding studies and the elucidation of active site interactions are critical for understanding the mechanism of action of bioactive molecules. For xanthine oxidase, inhibitors typically bind within the active site, interacting with key amino acid residues and the molybdenum cofactor. mdpi.com While specific studies mapping the interaction of 8-hydroxy-5-methyloctanoic acid with enzyme active sites are not available, the principles of ligand-receptor binding would apply. The methyl branch and hydroxyl group of 8-hydroxy-5-methyloctanoic acid would be expected to influence its binding affinity and specificity to the active sites of target enzymes.
AMPA-type glutamate (B1630785) receptors are critical for fast excitatory synaptic transmission in the central nervous system. nih.govnih.gov The modulation of these receptors by small molecules is an area of intense research for the development of therapeutics for neurological disorders. While there is no direct evidence of 8-hydroxy-5-methyloctanoic acid inhibiting AMPA receptors, the structural similarity to other alkyl-substituted fatty acids warrants consideration. For instance, various synthetic molecules with alkyl side chains have been developed as potent and selective antagonists of AMPA/kainate receptors. sigmaaldrich.com The investigation into whether 5-methyloctanoic acid or its hydroxylated derivatives, such as 8-hydroxy-5-methyloctanoic acid, can modulate AMPA receptor function remains an area for future research.
Role as a Structural Motif in Biologically Active Natural Products
The incorporation of unique fatty acid moieties is a common strategy in nature to generate structural and functional diversity in natural products.
The WAP-8294A complex is a family of at least 19 cyclic lipodepsipeptides with potent activity against MRSA. nih.govnih.govnih.gov A key feature of this family is the variability of the N-terminal (R)-3-hydroxy fatty acid side chain. nih.gov The major and most potent component, WAP-8294A2, possesses a (R)-3-hydroxy-7-methyloctanoic acid chain. nih.govresearchgate.net However, other congeners have been identified with different fatty acid moieties. For example, the minor components WAP-8294A1 and WAP-8294A4 contain 3-hydroxyoctanoic acid and 3-hydroxy-8-methylnonanoic acid, respectively. nih.govresearchgate.net
This structural diversity arises from the relaxed substrate specificity of the acyl-CoA ligases involved in the initiation of the non-ribosomal peptide synthesis. nih.govnih.gov Although the direct incorporation of 8-hydroxy-5-methyloctanoic acid into a member of the WAP-8294A family has not been explicitly reported, the known diversity of fatty acid side chains in this antibiotic family suggests that it is a plausible, yet unconfirmed, structural component of a minor analogue.
Table 1: Fatty Acid Diversity in the WAP-8294A Family of Antibiotics
| WAP-8294A Analogue | Fatty Acid Side Chain |
| WAP-8294A1 | 3-Hydroxyoctanoic acid nih.govresearchgate.net |
| WAP-8294A2 (Lotilibcin) | (R)-3-Hydroxy-7-methyloctanoic acid nih.govresearchgate.net |
| WAP-8294A4 | 3-Hydroxy-8-methylnonanoic acid nih.govresearchgate.net |
Polyhydroxyalkanoates (PHAs) are a family of biodegradable polyesters produced by various microorganisms as intracellular carbon and energy storage materials. nih.govnih.gov These biopolymers exhibit a vast diversity of monomeric compositions, with over 150 different hydroxyalkanoic acids identified as potential building blocks. nih.gov PHAs are broadly classified based on the carbon chain length of their monomers into short-chain-length (scl-PHAs, 3-5 carbons) and medium-chain-length (mcl-PHAs, 6-14 carbons). nih.govnih.gov
The monomer composition of PHAs can be influenced by the substrate provided to the microorganisms and the specificity of the PHA synthase enzyme. nih.gov While common PHAs are composed of linear hydroxyalkanoic acids, the incorporation of monomers with branched alkyl groups is also known. nih.gov This contributes to the diversity of the physical and mechanical properties of the resulting polymers. Although there is no direct report of 8-hydroxy-5-methyloctanoic acid as a monomer in naturally or recombinantly produced PHAs, the known flexibility of PHA synthases to incorporate a wide range of hydroxyalkanoic acids suggests that it could potentially be integrated into a PHA polymer, thereby expanding the repertoire of available bioplastics. nih.govresearchgate.net
Table 2: General Classification of Polyhydroxyalkanoates (PHAs)
| PHA Classification | Carbon Atoms in Monomer | Example Monomers |
| Short-chain-length (scl-PHA) | 3-5 | 3-Hydroxybutyrate, 3-Hydroxyvalerate nih.govspecialchem.com |
| Medium-chain-length (mcl-PHA) | 6-14 | 3-Hydroxyhexanoate, 3-Hydroxyoctanoate nih.govnih.govspecialchem.com |
An extensive search for scientific literature detailing the biological activities of the chemical compound 8-Hydroxy-5-methyloctanoic Acid has yielded no specific information regarding its effects on mitochondrial function, autophagy, or neuroprotective pathways as outlined in the provided structure.
Our comprehensive search across multiple scientific databases and research repositories did not identify any studies investigating the influence of 8-Hydroxy-5-methyloctanoic Acid on the following:
Mitochondrial function and energy metabolism in cellular models.
Upregulation of autophagy pathways in model organisms such as S. cerevisiae.
Activation of redox switches like NRF2 and subsequent antioxidative responses in neuronal cells.
Neuroprotective effects in primary neuronal cell damage models.
Amelioration of neurological impairment in zebrafish and murine models.
Due to the lack of available data on this specific compound, it is not possible to generate the requested article with the required scientifically accurate and detailed research findings. The strict adherence to the provided outline, which focuses solely on "8-Hydroxy-5-methyloctanoic Acid," cannot be fulfilled without relevant source material.
We are committed to providing accurate and well-sourced information. Therefore, we cannot proceed with generating the article as instructed.
However, we propose the following alternative:
Broaden the search to include structurally related compounds or analogs of 8-Hydroxy-5-methyloctanoic Acid. This may provide insights into potential biological activities that could be hypothesized for the target compound, though it would not be a direct analysis.
Please advise if you would like us to proceed with this alternative research direction.
Scientific Research on 8-Hydroxy-5-methyloctanoic Acid in Non-Clinical Models Remains Undisclosed
An extensive review of publicly available scientific literature and research databases has revealed no specific studies investigating the biological activities of the chemical compound 8-Hydroxy-5-methyloctanoic Acid. Consequently, information regarding its impact on motor function and neuromuscular junction degeneration in Drosophila models or its effects on phosphoinositide signaling in ex vivo rat hippocampal slices is not available.
The search for scholarly articles and data pertaining to the specified areas of investigation yielded no results. This indicates a significant gap in the current scientific knowledge base regarding the potential neurological and cellular effects of this particular compound.
Without any foundational research on the biological impact of 8-Hydroxy-5-methyloctanoic Acid, it is not possible to provide an analysis of its mechanistic pathways or its effects in the requested non-clinical models. The following table reflects the absence of data for the outlined topics of inquiry:
| Section | Subsection | Research Findings |
| 4.4 | ||
| 4.4.3. Impact on Motor Function and Neuromuscular Junction Degeneration in Drosophila Models | No data available. | |
| 4.4.4. Effects on Phosphoinositide Signaling in Ex Vivo Rat Hippocampal Slices | No data available. |
Further research and initial exploratory studies would be required to ascertain any potential biological activities of 8-Hydroxy-5-methyloctanoic Acid and to generate the data necessary to address the specified research questions.
Advanced Analytical Methodologies for Research of 8 Hydroxy 5 Methyloctanoic Acid
Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment
Spectroscopic methods form the cornerstone of the structural analysis of 8-Hydroxy-5-methyloctanoic acid, providing detailed information about its atomic connectivity and spatial arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration Confirmation
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the protons in different chemical environments. The hydroxyl proton (-OH) typically appears as a broad singlet, and its chemical shift can be influenced by solvent and temperature. ucl.ac.uk The proton on the carbon bearing the hydroxyl group (C8-H) would likely appear as a multiplet. The protons adjacent to the carbonyl group of the carboxylic acid (C2-H₂) would be deshielded. The methyl group at the C5 position (C5-CH₃) would present a characteristic doublet.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C1) of the carboxylic acid is expected to have the largest chemical shift, typically in the range of 170-185 ppm. libretexts.org The carbon atom attached to the hydroxyl group (C8) would also be significantly deshielded, appearing in the 50-65 ppm range. libretexts.org The remaining carbons of the octanoic acid chain would have chemical shifts in the aliphatic region.
Predicted ¹H and ¹³C NMR Chemical Shifts for 8-Hydroxy-5-methyloctanoic Acid:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (-COOH) | 10-13 (broad s) | 170-185 |
| C2 (-CH₂COOH) | 2.2-2.5 (t) | 30-40 |
| C3 (-CH₂-) | 1.4-1.7 (m) | 20-30 |
| C4 (-CH₂-) | 1.2-1.5 (m) | 25-35 |
| C5 (-CH(CH₃)-) | 1.3-1.6 (m) | 30-40 |
| C6 (-CH₂-) | 1.1-1.4 (m) | 35-45 |
| C7 (-CH₂-) | 1.2-1.5 (m) | 20-30 |
| C8 (-CH₂OH) | 3.5-3.8 (t) | 60-70 |
| C5-CH₃ | 0.8-1.0 (d) | 15-25 |
| C8-OH | Variable (broad s) | - |
Note: The predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions. s = singlet, d = doublet, t = triplet, m = multiplet.
Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Analysis
Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of 8-Hydroxy-5-methyloctanoic acid, as well as for gaining structural information through the analysis of its fragmentation patterns.
Molecular Formula Verification: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula (C₉H₁₈O₃).
Fragmentation Analysis: In electron ionization (EI) mass spectrometry, the molecule is fragmented in a reproducible manner. For a carboxylic acid like 8-Hydroxy-5-methyloctanoic acid, characteristic fragmentation patterns are expected. libretexts.org These include the loss of a hydroxyl radical ([M-17]⁺), the loss of a carboxyl group ([M-45]⁺), and cleavage of the carbon-carbon bonds along the alkyl chain. The presence of a hydroxyl group at the C8 position and a methyl group at the C5 position will influence the fragmentation, leading to specific fragment ions that can help to confirm the structure. For instance, cleavage at the C4-C5 bond would result in fragments that are indicative of the methyl substitution at C5. The mass spectrum of the related compound, 8-hydroxyoctanoic acid, shows a prominent precursor ion at m/z 159 corresponding to [M-H]⁻ in negative ion mode. nih.gov
Predicted Key Mass Spectrometry Fragments for 8-Hydroxy-5-methyloctanoic Acid:
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 174 | [M]⁺ | Molecular Ion |
| 157 | [M-OH]⁺ | Loss of hydroxyl radical from the carboxylic acid |
| 129 | [M-COOH]⁺ | Loss of the carboxyl group |
| 115 | [M-CH₂CH₂COOH]⁺ | Cleavage at the C4-C5 bond |
| 101 | [M-C₅H₁₁O]⁺ | Cleavage at the C5-C6 bond with loss of the hydroxyl-containing fragment |
| 57 | [C₄H₉]⁺ | Fragment containing the C5-methyl group |
Chromatographic Methods for Isolation, Purity Assessment, and Enantiomeric Excess Determination
Chromatographic techniques are essential for the separation of 8-Hydroxy-5-methyloctanoic acid from reaction mixtures or natural sources, for assessing its purity, and for quantifying the relative amounts of its enantiomers.
High-Performance Liquid Chromatography (HPLC) for Compound Detection and Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of organic acids. heraldopenaccess.usuma.es For 8-Hydroxy-5-methyloctanoic acid, a reversed-phase HPLC method would be suitable for its detection and quantification.
A typical HPLC system would employ a C18 column, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. The pH of the mobile phase is a critical parameter for the analysis of carboxylic acids, as it affects their ionization state and, consequently, their retention on the column. Detection can be achieved using a UV detector, although the chromophore in 8-Hydroxy-5-methyloctanoic acid is weak. More sensitive detection can be achieved by coupling the HPLC system to a mass spectrometer (LC-MS). sielc.com
Typical HPLC Parameters for the Analysis of 8-Hydroxy-5-methyloctanoic Acid:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic or Phosphoric Acid |
| Elution | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV (at low wavelength, e.g., 210 nm) or Mass Spectrometry (LC-MS) |
| Temperature | Ambient or controlled (e.g., 30 °C) |
Chiral Chromatography for Enantiomeric Purity Analysis
Due to the presence of a stereocenter at the C5 position, 8-Hydroxy-5-methyloctanoic acid exists as a pair of enantiomers. Chiral chromatography is the gold standard for separating and quantifying these enantiomers to determine the enantiomeric excess (e.e.) of a sample. heraldopenaccess.usnih.gov
This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for the separation of a wide range of chiral compounds, including carboxylic acids. The mobile phase in chiral HPLC often consists of a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol), sometimes with a small amount of an acidic or basic modifier to improve peak shape and resolution. The determination of enantiomeric excess is crucial as the biological activity of the two enantiomers can differ significantly. heraldopenaccess.us
Potential Chiral HPLC Method for 8-Hydroxy-5-methyloctanoic Acid:
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane/Isopropanol with a small percentage of Trifluoroacetic Acid |
| Elution | Isocratic |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV or Mass Spectrometry |
| Temperature | Controlled, as temperature can affect chiral recognition |
Gas Chromatography (GC) Applications in Analysis
Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. Carboxylic acids like 8-Hydroxy-5-methyloctanoic acid are generally not volatile enough for direct GC analysis. Therefore, a derivatization step is typically required to convert the carboxylic acid and hydroxyl groups into more volatile esters and ethers, respectively. A common derivatization agent is a silylating reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or an esterifying agent like diazomethane.
Once derivatized, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. researchgate.netlu.se Chiral GC columns are also available for the separation of enantiomers of derivatized hydroxy acids, providing an alternative to chiral HPLC for determining enantiomeric purity. labrulez.com
Potential GC-MS Method for Derivatized 8-Hydroxy-5-methyloctanoic Acid:
| Parameter | Condition |
| Derivatization | Silylation (e.g., with BSTFA) or Esterification (e.g., with Methanol/HCl) |
| Column | Non-polar or medium-polarity capillary column (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Injection | Split or Splitless |
| Temperature Program | Ramped from a low initial temperature to a high final temperature |
| Detection | Mass Spectrometry (MS) |
Future Research Directions and Unexplored Avenues for 8 Hydroxy 5 Methyloctanoic Acid
Discovery of Novel Biosynthetic Enzymes and Genetic Clusters
A primary and essential step in understanding 8-Hydroxy-5-methyloctanoic Acid would be the identification of the biosynthetic pathways responsible for its production in nature. This would involve the discovery of novel enzymes and the genetic clusters that encode them. Future research would likely focus on genome mining of various microorganisms, such as bacteria and fungi, which are known producers of diverse fatty acid derivatives. Techniques like comparative genomics and transcriptomics could be employed to identify candidate genes and enzyme families, such as cytochrome P450 monooxygenases or specific hydroxylases, that may be involved in the hydroxylation of a 5-methyloctanoic acid precursor. The heterologous expression and characterization of these candidate enzymes in a host organism like Escherichia coli or Saccharomyces cerevisiae would be crucial to confirm their specific function in the biosynthesis of 8-Hydroxy-5-methyloctanoic Acid.
Exploration of Undiscovered Biological Roles in Diverse Organisms
Once the natural sources and biosynthetic pathways of 8-Hydroxy-5-methyloctanoic Acid are identified, a critical avenue of research will be to elucidate its biological roles. Investigations would need to span a wide range of organisms to uncover its potential functions. For instance, it could act as a signaling molecule in cell-to-cell communication, a component of microbial biofilms, or a precursor to more complex secondary metabolites with antimicrobial or other bioactive properties. Determining its ecological significance and its interactions with other organisms will be a key research direction.
Advanced Synthetic Biology Approaches for Engineered Production
Should 8-Hydroxy-5-methyloctanoic Acid be found to possess valuable properties, developing sustainable and efficient production methods will be paramount. Advanced synthetic biology and metabolic engineering strategies could be employed to create robust microbial cell factories. This would involve the design and construction of artificial biosynthetic pathways in chassis organisms. Key to this approach would be the optimization of precursor supply, the fine-tuning of enzyme expression levels, and the minimization of competing metabolic pathways. The development of high-throughput screening methods would be essential to rapidly identify and select the most productive engineered strains.
Comprehensive Structure-Activity Relationship Studies with Synthetic Analogs
To explore the potential applications of 8-Hydroxy-5-methyloctanoic Acid, a thorough understanding of its structure-activity relationship (SAR) will be necessary. This will involve the chemical synthesis of a library of analogs with systematic modifications to the core structure. For example, the position of the hydroxyl and methyl groups could be varied, the chain length could be altered, and other functional groups could be introduced. These synthetic analogs would then be tested in various biological assays to determine how these structural changes affect their activity. This SAR data would be invaluable for designing molecules with enhanced potency, selectivity, and improved physicochemical properties for potential therapeutic or industrial applications.
Integration of Computational Modeling with Experimental Research
The integration of computational modeling with experimental research will be a powerful strategy to accelerate the understanding of 8-Hydroxy-5-methyloctanoic Acid. Molecular docking and molecular dynamics simulations could be used to predict the interactions of this compound with potential protein targets, providing insights into its mechanism of action. Quantum mechanical calculations could help in understanding its chemical reactivity and spectroscopic properties. Furthermore, computational models of its biosynthetic pathway could aid in identifying metabolic bottlenecks and guiding metabolic engineering efforts for improved production. This synergistic approach, combining in silico predictions with in vitro and in vivo experimental validation, will be crucial for efficiently unlocking the scientific and technological potential of this currently uncharacterized molecule.
Q & A
Q. What are the optimal storage conditions to ensure the stability of 8-Hydroxy-5-methyloctanoic Acid in laboratory settings?
To maintain stability, store the compound in a dry, ventilated environment at room temperature, sealed in inert-atmosphere containers to prevent moisture absorption or oxidation. Avoid exposure to heat (>25°C), strong acids/alkalis, and oxidizing/reducing agents. Regularly monitor purity using techniques like HPLC or NMR to detect degradation .
Q. What safety protocols are recommended for handling 8-Hydroxy-5-methyloctanoic Acid during experiments?
Use nitrile gloves inspected for integrity, EN 374-compliant eye protection, and lab coats. Conduct experiments in fume hoods to minimize aerosol formation. Post-handling, decontaminate surfaces with ethanol and dispose of waste via approved chemical disposal protocols. Respiratory protection (e.g., N95 masks) is advised if airborne particulates are generated .
Q. How can researchers verify the purity of synthesized 8-Hydroxy-5-methyloctanoic Acid?
Employ a multi-tiered analytical approach:
- Chromatography : Reverse-phase HPLC with a C18 column and UV detection (λ = 210–240 nm) to assess organic impurities.
- Spectroscopy : H/C NMR to confirm structural integrity and detect residual solvents.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of 8-Hydroxy-5-methyloctanoic Acid across studies?
Conduct a meta-analysis using the following steps:
- Heterogeneity Quantification : Calculate and statistics to quantify variability between studies. indicates substantial heterogeneity requiring subgroup analysis.
- Sensitivity Analysis : Exclude outlier studies and reassess effect sizes.
- Dose-Response Evaluation : Standardize activity metrics (e.g., IC) across studies to account for concentration-dependent variability .
Q. How can researchers design robust dose-response experiments for 8-Hydroxy-5-methyloctanoic Acid in metabolic pathway studies?
Use a logarithmic concentration range (e.g., 0.1–100 µM) to capture threshold effects. Include:
- Positive/Negative Controls : Validate assay performance (e.g., known enzyme inhibitors).
- Replicates : Triplicate measurements per concentration to assess technical variability.
- Time-Course Analysis : Monitor temporal effects using fluorescence or radiometric assays. Data should be fitted to sigmoidal models (e.g., Hill equation) to derive EC values .
Q. What methodologies are effective for studying enzyme interactions with 8-Hydroxy-5-methyloctanoic Acid?
Combine biophysical and computational approaches:
Q. How should researchers address gaps in toxicological data for 8-Hydroxy-5-methyloctanoic Acid?
Perform tiered toxicity testing:
- In Vitro : Ames test for mutagenicity and MTT assay for cytotoxicity in HepG2 cells.
- In Vivo : Acute toxicity studies in rodent models (OECD Guideline 423) to determine LD.
- Read-Across Analysis : Compare structural analogs (e.g., 4-Hydroxy-3-methoxyphenylacetic Acid) with established toxicity profiles to infer risks .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
